![molecular formula C18H15Cl2N3OS B4715004 2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4715004.png)
2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol
Overview
Description
2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol is not fully understood. However, studies have suggested that it may act by inhibiting enzymes, modulating protein-protein interactions, and interfering with cellular signaling pathways. The compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. The compound has also been found to modulate protein-protein interactions involved in cancer cell proliferation and survival. Additionally, it has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol in lab experiments is its potential as a drug candidate for various diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. One of the limitations of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on 2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol. One direction is to further investigate its anti-inflammatory, anti-cancer, and anti-microbial properties. Another direction is to study its potential as a modulator of protein-protein interactions and cellular signaling pathways. Additionally, further research is needed to determine its efficacy and safety as a drug candidate for various diseases.
Scientific Research Applications
2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol has shown potential in various fields of scientific research. In medicinal chemistry, it has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, it has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In pharmacology, it has been studied for its potential as a drug candidate for various diseases.
properties
IUPAC Name |
2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-2-9-23-17(13-5-3-4-6-16(13)24)21-22-18(23)25-11-12-7-8-14(19)15(20)10-12/h2-8,10,24H,1,9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQNFYFCACHUCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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